Calculated Lipophilicity (XLogP3) – Intermediate Hydrophobicity Between 1-Methyl and 1-Propyl Congeners
The XLogP3 value of 1-ethyl-1H-imidazo[4,5-b]pyridine is 1.0, which lies at the midpoint between the 1-methyl analog (0.7) and the 1-propyl analog (1.5), offering a balanced lipophilicity profile that is frequently associated with optimal passive membrane permeability while avoiding excessive logP-driven metabolic clearance [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.0 |
| Comparator Or Baseline | 1-Methyl-1H-imidazo[4,5-b]pyridine: 0.7; 1-Propyl-1H-imidazo[4,5-b]pyridine: 1.5 |
| Quantified Difference | 0.3 log units higher than 1-methyl; 0.5 log units lower than 1-propyl |
| Conditions | Computed by XLogP3 algorithm (PubChem 2021 release) |
Why This Matters
A 0.3–0.5 log unit difference in XLogP3 can translate into a measurable shift in membrane permeability and oral bioavailability, making the 1-ethyl scaffold a preferred starting point when the 1-methyl analog is too polar and the 1-propyl analog is too lipophilic.
- [1] PubChem Compound Summary CID 21759547: 1-Ethyl-1H-imidazo[4,5-b]pyridine (XLogP3 = 1.0). National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summaries: CID 12299350 (1-Methyl, XLogP3 = 0.7); CID 11768867 (1-Propyl, XLogP3 = 1.5). National Center for Biotechnology Information. View Source
